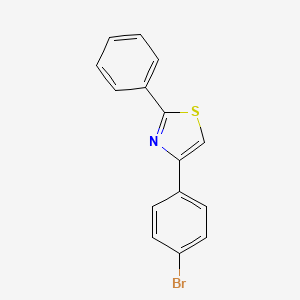![molecular formula C25H27NO5 B2929274 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid CAS No. 2460750-36-9](/img/structure/B2929274.png)
2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid” is a complex organic molecule . It is related to the fluorene family of compounds, which are polycyclic aromatic hydrocarbons consisting of three six-membered rings .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a fluorene moiety, a spirocyclic ring system, and an acetic acid group . The fluorene moiety is a polycyclic aromatic hydrocarbon, while the spirocyclic ring system and acetic acid group contribute to the compound’s overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. For example, its solubility would be affected by the polar acetic acid group and the nonpolar fluorene moiety . Its melting and boiling points would be relatively high due to the presence of multiple ring structures .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds involves the utilization of derivatives related to 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid. For example, derivatives have been developed through intermolecular Ugi reactions involving gabapentin, showcasing the creation of novel compounds with potential biological activities. These reactions have been instrumental in producing N-cyclohexyl-3-(aryl)-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and related molecules, which are explored for their theoretical and practical applications in drug design and development (Amirani Poor et al., 2018).
Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to the chemical structure , is extensively used to protect hydroxy-groups during peptide synthesis. This strategy allows for the synthesis of peptides under conditions where other base-labile protecting groups remain intact, significantly contributing to the field of bioorganic chemistry by offering a reliable method for the creation of biologically active peptides and small proteins (Gioeli & Chattopadhyaya, 1982). Further advancements have been made with the development of new reagents like Fmoc-OASUD, enhancing the purity of Fmoc-amino acids used in peptide synthesis, thereby reducing impurities and improving overall synthesis outcomes (Rao et al., 2016).
Antiviral Research
In the pursuit of antiviral agents, derivatives of this compound have been explored for their potential antiviral activities. For instance, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of these compounds as antiviral molecules (Apaydın et al., 2020).
Anticancer Research
Furthermore, the synthesis of novel adamantane derivatives, including compounds with the this compound structure, has been investigated for their cytotoxic and apoptotic effects on various cancer cell lines. These studies provide insights into the potential therapeutic applications of such derivatives in cancer treatment (Turk-Erbul et al., 2021).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also aim to elucidate its physical and chemical properties, synthesis methods, and mechanisms of action .
Propiedades
IUPAC Name |
2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)13-17-14-25(16-31-17)9-11-26(12-10-25)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNRLFXEJPBQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(OC2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

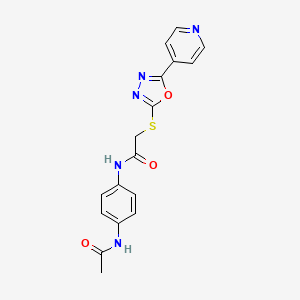
![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)
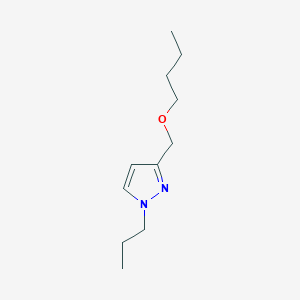
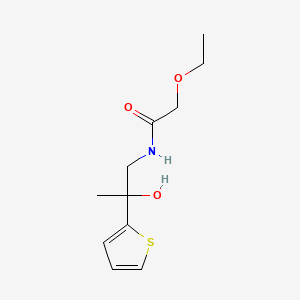
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)
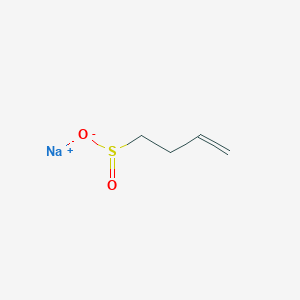
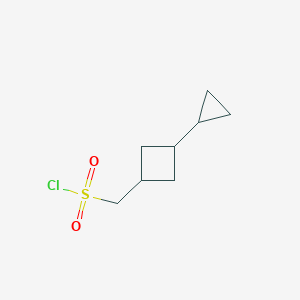
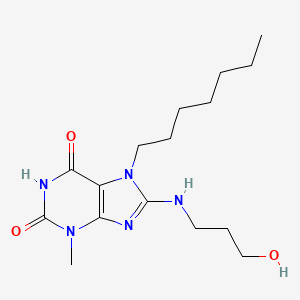
![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)
![2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2929209.png)
